6-chloro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Description
6-chloro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a useful research compound. Its molecular formula is C16H11ClN2O2S2 and its molecular weight is 362.85. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Evaluation : A study detailed the synthesis of various pyrimidines and condensed pyrimidines, evaluating their antimicrobial activity against both Gram-positive and Gram-negative bacteria. This research highlights the potential of these compounds in developing new antibacterial and antifungal agents (Abdelghani et al., 2017).
Iron-catalyzed Synthesis : Another study demonstrated an efficient, solvent-free synthesis of benzo[b][1,4]thiazine-4-carbonitrile using microwave irradiation, showcasing a green chemistry approach to creating these compounds, which could be useful in antimicrobial applications (Balwe, Shinde, & Jeong, 2016).
Biological Activity
Monoamine Oxidase Inhibitory Activity : Research into 4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine 5,5-dioxides revealed their potential as selective inhibitors for monoamine oxidase A and B, important targets for treating neurological disorders. This study underscores the therapeutic potential of these compounds (Ahmad et al., 2019).
Anticancer and Anti-HIV Activities : Another important study explored the in vitro anticancer and anti-HIV activities of 6-chloro-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide derivatives. Some compounds showed sensitivity against leukemia cell lines, highlighting their potential in cancer therapy (Pomarnacka & Kornicka, 2001).
Synthesis and Characterization
Novel Synthesis Approaches : The efficient synthesis of cyclic sulfonamides via intramolecular Diels-Alder reactions illustrates innovative methods to create complex heterocyclic structures, which could be foundational for developing new drugs with various biological activities (Greig, Tozer, & Wright, 2001).
Catalysis and Green Chemistry : The use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst for synthesizing heterocyclic compounds underlines the role of catalysis in promoting green chemistry and facilitating the development of novel pharmaceuticals (Khazaei et al., 2015).
Properties
IUPAC Name |
6-chloro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S2/c1-22-13-4-2-3-12(8-13)19-10-14(9-18)23(20,21)16-6-5-11(17)7-15(16)19/h2-8,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJXQVNNLQSBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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